4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline
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Overview
Description
4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, a benzyloxyphenyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multiple steps, including the formation of the thienoquinoline core and the subsequent attachment of the benzyloxyphenyl and phenoxy groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents, such as organoboron compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-methoxy-2H,3H-thieno[3,2-c]quinoline
- 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-ethoxy-2H,3H-thieno[3,2-c]quinoline
Uniqueness
Compared to similar compounds, 4-[(E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-phenoxy-2H,3H-thieno[3,2-c]quinoline stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenoxy group, in particular, may enhance its interaction with certain molecular targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO2S/c1-3-8-24(9-4-1)22-34-25-17-14-23(15-18-25)16-19-29-27-20-21-36-32(27)28-12-7-13-30(31(28)33-29)35-26-10-5-2-6-11-26/h1-19H,20-22H2/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNDTFYYAQLJFY-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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